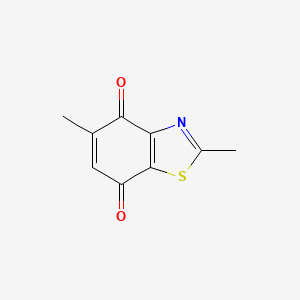
4,7-Benzothiazoledione, 2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Benzothiazoledione, 2,5-dimethyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse range of biological and chemical properties. The presence of the dione functionality at positions 4 and 7, along with the dimethyl groups at positions 2 and 5, imparts unique characteristics to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Benzothiazoledione, 2,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminothiophenol with a suitable diketone under acidic or basic conditions to form the benzothiazole ring
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,7-Benzothiazoledione, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dione positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,7-Benzothiazoledione, 2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Benzothiazoledione, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. Its effects are mediated through binding to proteins, altering their function, and triggering downstream signaling pathways.
Comparison with Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the dione and dimethyl groups.
2-Arylbenzothiazoles: Compounds with aryl groups at position 2, exhibiting different biological activities.
Thiazoles: A broader class of compounds with sulfur and nitrogen in a five-membered ring.
Uniqueness: 4,7-Benzothiazoledione, 2,5-dimethyl- is unique due to the presence of the dione functionality and the specific positioning of the dimethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzothiazole derivatives.
Properties
CAS No. |
650635-68-0 |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C9H7NO2S/c1-4-3-6(11)9-7(8(4)12)10-5(2)13-9/h3H,1-2H3 |
InChI Key |
FUHJILFPCUXBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)N=C(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















